1-Benzyl-4-methylpiperidin-3-amine

Description

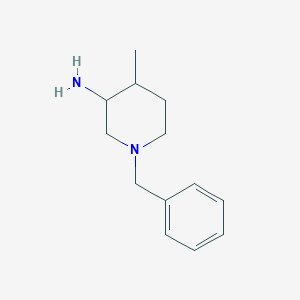

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKXOVBYIBQJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712393 | |

| Record name | 1-Benzyl-4-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039738-27-6 | |

| Record name | 1-Benzyl-4-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-methylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-methylpiperidin-3-amine

Introduction: A Molecule of Stereochemical and Pharmaceutical Significance

1-Benzyl-4-methylpiperidin-3-amine is a substituted piperidine derivative that holds considerable interest for researchers in medicinal chemistry and drug development.[1] The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, and its derivatives are explored for a multitude of therapeutic applications.[2] The title compound is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[3][4]

The structure of 1-Benzyl-4-methylpiperidin-3-amine presents two stereocenters at the 3 and 4 positions of the piperidine ring, leading to the existence of four possible stereoisomers. The relative orientation of the methyl group at the 4-position and the amino group at the 3-position gives rise to cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers, namely (3R,4R) and (3S,4S) for the cis isomer, and (3R,4S) and (3S,4R) for the trans isomer. This stereochemical complexity is of paramount importance as different isomers can exhibit distinct biological activities and physicochemical properties. This guide will focus primarily on the cis isomers, (3R,4R)- and (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, due to their relevance as pharmaceutical intermediates and the greater availability of data for these forms.[5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-4-methylpiperidin-3-amine, with a focus on aspects critical for its application in research and development. It is important to note that while experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information, including predicted data from reliable computational models, and outlines the established experimental methodologies for their validation.

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of 1-Benzyl-4-methylpiperidin-3-amine, with a focus on the (3S,4S) isomer for which predicted data is available. It is crucial to underscore that these values are predominantly computational predictions and should be confirmed through experimental validation for any rigorous application.

| Property | Value (Predicted for (3S,4S)-isomer, unless otherwise stated) | Significance in Drug Development |

| Molecular Formula | C₁₄H₂₂N₂ | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 218.34 g/mol [7] | Essential for all stoichiometric calculations, solution preparation, and analytical characterization. |

| pKa | 10.26 ± 0.40[4] | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding. |

| logP | 2.3[5] | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Boiling Point | 302.6 ± 35.0 °C[4] | Relevant for purification by distillation and for assessing thermal stability. |

| Density | 1.00 ± 0.1 g/cm³[4] | Useful for formulation development and for converting between mass and volume. |

| Melting Point | 249-251 °C (for (3R,4R) dihydrochloride salt)[8] | A key indicator of purity and solid-state stability of the salt form. |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly)[4]; Dihydrochloride salt is soluble in Aqueous Acid, DMSO (Slightly, Heated, Sonicated), Methanol (Slightly)[8] | Critical for formulation design, in vitro assay development, and predicting in vivo dissolution. |

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure and stereochemistry.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the protons on the piperidine ring, and the protons of the methyl groups. The coupling patterns and chemical shifts of the piperidine ring protons can provide valuable information about the relative stereochemistry (cis vs. trans).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the benzyl group, the piperidine ring, and the methyl groups, confirming the carbon skeleton of the molecule.

Several suppliers of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride and the (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine offer ¹H NMR data upon request, which would be the most reliable source for detailed spectral interpretation.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

N-H Stretch: For the primary amine, two bands are expected in the 3400-3250 cm⁻¹ region. For the secondary amine (N-methylated), a single band is expected in the 3350-3310 cm⁻¹ region.[11]

-

C-N Stretch: Aliphatic C-N stretching vibrations are typically observed in the 1250–1020 cm⁻¹ range.[11]

-

Aromatic C-H and C=C Stretches: Signals corresponding to the benzyl group will be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would correspond to the molecular weight of the compound. The fragmentation pattern can help to confirm the structure, with characteristic fragments arising from the loss of the benzyl group or cleavage of the piperidine ring.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to experimentally determine the physicochemical properties of 1-Benzyl-4-methylpiperidin-3-amine, the following established protocols provide a robust framework.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that describes the extent of ionization of a compound at a given pH. Potentiometric titration is a reliable and widely used method for its determination.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 1-Benzyl-4-methylpiperidin-3-amine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system if the compound has low aqueous solubility.

-

Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[8]

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the Henderson-Hasselbalch relationship. The use of a calibrated pH electrode ensures reliable pH measurements, which are fundamental to accurate pKa determination.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. The shake-flask method is the gold standard for experimental logP determination.

Methodology:

-

Preparation of Phases: Prepare a solution of 1-Benzyl-4-methylpiperidin-3-amine in either n-octanol or water. The two solvents should be mutually saturated before the experiment.

-

Partitioning: Add a known volume of the prepared solution to a separatory funnel containing a known volume of the other solvent.

-

Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between a lipophilic (n-octanol) and a hydrophilic (water) phase, providing a direct and thermodynamically relevant measure of lipophilicity. The choice of a sensitive analytical method like HPLC ensures accurate quantification of the compound in each phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility can be determined by the shake-flask method.

Methodology:

-

Sample Preparation: Add an excess amount of solid 1-Benzyl-4-methylpiperidin-3-amine to a vial containing a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Causality Behind Experimental Choices: This method ensures that a true equilibrium between the solid and dissolved states is achieved, providing a thermodynamically accurate measure of solubility. The use of a specific pH buffer is critical as the solubility of ionizable compounds like 1-Benzyl-4-methylpiperidin-3-amine is highly pH-dependent.

Conclusion: A Foundation for Further Research

1-Benzyl-4-methylpiperidin-3-amine is a molecule of significant interest in contemporary drug discovery. A thorough understanding of its physicochemical properties is fundamental to its successful application as a synthetic intermediate and for the rational design of new chemical entities. While a complete experimental dataset for this compound is not yet widely available, this guide has provided a comprehensive overview of its known and predicted properties, along with the established methodologies for their experimental determination. For researchers working with this compound, the protocols and information presented herein offer a solid foundation for further investigation and underscore the critical importance of experimental validation of all physicochemical parameters.

References

-

PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

PubChem. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

University of Calgary. IR: amines. [Link]

-

SpectraBase. N-Phenyl-1-benzyl-3-methylpiperidin-4-amine II - Optional[MS (GC)] - Spectrum. [Link]

-

Gsrs. N-((3R,4R)-1-BENZYL-4-METHYLPIPERIDIN-3-YL). [Link]

-

Srini Chem. Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. [Link]

-

Pharmaffiliates. CAS No : 1039738-27-6 | Product Name : 1-Benzyl-4-methylpiperidin-3-amine. [Link]

-

Cenmed Enterprises. 1-benzyl-4-methylpiperidin-3-amine (C007B-449355). [Link]

-

Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

-

precisionFDA. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl). [Link]

-

SpectraBase. 1-Benzyl-3-methylpiperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 4. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine , 97% , 1354621-59-2 - CookeChem [cookechem.com]

- 5. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine [cymitquimica.com]

- 7. clearsynth.com [clearsynth.com]

- 8. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR [m.chemicalbook.com]

- 10. (3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine(1354621-59-2) 1H NMR [m.chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine

Abstract

(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of pharmacologically active compounds. The precise control and confirmation of its absolute and relative stereochemistry are paramount to ensure the desired biological activity and safety profile of the final drug substance. This technical guide provides a comprehensive, multi-faceted approach to the complete structural and stereochemical elucidation of this molecule. We will delve into the strategic application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each experimental choice and data interpretation, thereby providing a self-validating analytical workflow.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] The introduction of chirality into the piperidine ring significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets.[2] Enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the unambiguous determination of the three-dimensional structure of chiral intermediates like (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is a critical step in the drug development pipeline. This particular molecule, with its defined cis stereochemistry between the amino and methyl groups at the C3 and C4 positions, presents a unique analytical challenge that requires a synergistic application of multiple spectroscopic and chromatographic techniques.

A Multi-pronged Approach to Structural Elucidation

The complete structural characterization of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine necessitates a logical and systematic workflow. Our approach begins with foundational techniques to confirm the molecular weight and functional groups, followed by an in-depth NMR analysis to establish connectivity and stereochemistry, and finally, a chiral chromatographic method to confirm enantiomeric purity.

Figure 1: A logical workflow for the structural elucidation of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.

Mass Spectrometry: Confirming the Molecular Identity

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for rapidly confirming the molecular weight of the target compound. As a soft ionization technique, it typically yields the protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular mass.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation of the amine nitrogens.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.

-

Ionization Mode: Operate in the positive ion mode, as the basic nitrogen atoms of the piperidine and the primary amine are readily protonated.

-

MS Analysis:

-

Full Scan: Acquire a full scan spectrum over a mass-to-charge (m/z) range of 100-500 to identify the precursor ion [M+H]⁺.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable structural information.

-

Data Interpretation

The expected molecular weight of C₁₃H₂₀N₂ is 204.31 g/mol . Therefore, the primary ion observed in the full scan ESI-MS spectrum should be the protonated molecule [M+H]⁺ at an m/z of approximately 205.32.

Table 1: Expected ESI-MS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 205.32 | ~205.3 |

The fragmentation pattern in the MS/MS spectrum is anticipated to be dominated by the cleavage of the benzylic C-N bond, a characteristic fragmentation pathway for N-benzyl amines.[3] This leads to the formation of a stable tropylium ion.

Figure 2: Proposed primary fragmentation pathway for protonated (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

-

Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Data Interpretation

The FTIR spectrum will provide clear evidence for the key functional groups in (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3250 | N-H stretch (two bands) | Primary amine (-NH₂)[4] |

| 3080-3030 | C-H stretch | Aromatic (benzyl group) |

| 2950-2850 | C-H stretch | Aliphatic (piperidine ring and methyl group)[5] |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1590-1550 | N-H bend (scissoring) | Primary amine[4] |

| 1250-1020 | C-N stretch | Aliphatic amine[4] |

| 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |

The presence of two distinct N-H stretching bands is characteristic of a primary amine, while the aromatic C-H and C=C stretching vibrations confirm the presence of the benzyl group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments will be employed.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

Data Interpretation: A Step-by-Step Approach

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum will show the number of unique carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Integration |

| C1' (ipso) | ~138.5 | - | - | - | - |

| C2'/C6' | ~129.0 | 7.25-7.35 | m | - | 2H |

| C3'/C5' | ~128.2 | 7.25-7.35 | m | - | 2H |

| C4' | ~127.0 | 7.25-7.35 | m | - | 1H |

| CH₂-Ph | ~63.0 | 3.50 | s | - | 2H |

| C2 | ~60.0 | 2.85 (eq), 2.10 (ax) | m | - | 2H |

| C3 | ~55.0 | 2.60 | m | - | 1H |

| C4 | ~35.0 | 1.80 | m | - | 1H |

| C5 | ~30.0 | 1.65 (eq), 1.40 (ax) | m | - | 2H |

| C6 | ~54.0 | 2.75 (eq), 2.00 (ax) | m | - | 2H |

| CH₃ | ~15.0 | 0.90 | d | ~7.0 | 3H |

| NH₂ | - | 1.50 | br s | - | 2H |

Note: These are estimated chemical shifts based on known substituent effects.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. We expect to trace the connectivity from H2 through H3, H4, H5, and H6 of the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

The benzylic protons (CH₂-Ph) to the ipso-carbon (C1') of the phenyl ring and to C2 and C6 of the piperidine ring.

-

The methyl protons (CH₃) to C3, C4, and C5 of the piperidine ring.

-

Figure 3: The integrated NMR analysis workflow for structural confirmation.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the relative stereochemistry of the substituents on the piperidine ring.[7] It detects through-space interactions between protons that are in close proximity. For the (3R,4R) isomer, the piperidine ring is expected to adopt a chair conformation with the bulky benzyl group in an equatorial position. To minimize steric hindrance, the methyl group at C4 would also prefer an equatorial position. This would place the amino group at C3 in an axial position to maintain the cis relationship. However, a conformation with both the methyl and amino groups in equatorial positions is also possible. NOESY will allow us to distinguish between these possibilities.

Key expected NOESY correlations for a chair conformation with equatorial methyl and axial amino groups would include:

-

A strong correlation between the axial proton at C3 and the axial protons at C5.

-

A correlation between the equatorial methyl group at C4 and the axial proton at C2 and C6.

Conversely, for a chair conformation with both substituents equatorial, we would expect:

-

A strong correlation between the equatorial proton at C3 and the equatorial proton at C4.

-

A correlation between the equatorial methyl group at C4 and the equatorial proton at C5.

The observation of a strong NOE between the proton at C3 and the methyl protons at C4 would be a definitive indicator of their cis relationship.

Figure 4: A simplified representation of key NOESY correlations expected for the (3R,4R) stereoisomer, confirming the cis relationship between the C3-amino and C4-methyl groups.

Chiral High-Performance Liquid Chromatography (HPLC): Confirmation of Enantiomeric Purity

While NMR can confirm the relative stereochemistry, it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[8]

Experimental Protocol: Chiral HPLC

Due to the lack of a strong chromophore in the native molecule, pre-column derivatization with a UV-active agent is often employed to enhance detection sensitivity.[1]

-

Derivatization: React the (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine with a chiral derivatizing agent like p-toluenesulfonyl chloride in the presence of a base to form a sulfonamide.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 228 nm.

-

Column Temperature: 25 °C.

-

Data Interpretation

A successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

For a highly pure sample of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine, a single major peak should be observed at the retention time corresponding to this enantiomer, with a minimal or non-existent peak for the (3S,4S)-enantiomer.

Conclusion

The structural and stereochemical elucidation of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is a critical undertaking that relies on the synergistic application of multiple analytical techniques. This in-depth guide has outlined a robust and self-validating workflow, beginning with the confirmation of molecular weight and functional groups by mass spectrometry and FTIR, respectively. The core of the elucidation lies in a comprehensive suite of NMR experiments, which not only establish the molecular connectivity but also definitively confirm the cis relative stereochemistry. Finally, the enantiomeric purity is unequivocally determined using chiral HPLC. By following this systematic approach, researchers and drug development professionals can confidently verify the structure and stereochemical integrity of this vital synthetic intermediate, ensuring the quality and consistency of downstream pharmaceutical products.

References

-

Rodríguez-Franco, M. I., & Fernández-Bachiller, M. I. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry, 40(8), 549–550. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

Wang, L., et al. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 856-867. [Link]

-

Flatt, B. T., & Fleet, G. W. (2011). Stereoselective Synthesis of cis-3,4-disubstituted Piperidines Through Ring Transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364-8375. [Link]

-

Mollet, K., et al. (2011). Stereoselective Synthesis of cis-3,4-disubstituted Piperidines Through Ring Transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364-75. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

-

The two possible chair conformations of piperidines 11 and 13. ResearchGate. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Linquip. [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (2002). Indian Academy of Sciences. [Link]

-

General procedure for synthesis of 1,5-disubstituted 1,2,3-triazoles. The Royal Society of Chemistry. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

-

The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. (2012). PubMed. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

-

Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]

-

A guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

NMR: relating coupling constants and major product. Reddit. [Link]

-

5.4: NOESY Spectra. (2025). Chemistry LibreTexts. [Link]

- The HPLC analytical approach of 3-amino piperidine.

-

Synthesis of cis- or trans-3,4-Disubstituted Piperidines. ResearchGate. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

Sources

- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromatographyonline.com [chromatographyonline.com]

Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-methylpiperidin-3-amine

Preamble: The Imperative for Predictive Spectroscopic Analysis

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel or sparsely documented molecules is paramount. 1-Benzyl-4-methylpiperidin-3-amine represents a significant scaffold, possessing structural motifs common in pharmacologically active agents. However, a comprehensive, publicly available dataset of its spectroscopic characteristics (NMR, IR, MS) is not readily found. This guide, therefore, moves beyond simple data reporting. It serves as a practical whitepaper demonstrating how a researcher can leverage foundational spectroscopic principles and data from analogous structures to predict, interpret, and ultimately verify the spectral identity of such a compound. This predictive approach is an essential skill for any scientist working at the edge of chemical innovation.

This document provides a detailed, predicted spectroscopic profile of 1-Benzyl-4-methylpiperidin-3-amine and outlines the rigorous, self-validating experimental protocols required to obtain this data empirically.

Molecular Structure and Spectroscopic Implications

To logically predict the spectroscopic output, we must first deconstruct the molecule into its core components. The structure consists of a benzyl group, a substituted piperidine ring, a primary amine, and a methyl group. The stereochemistry at positions 3 and 4 of the piperidine ring will introduce diastereomers (cis and trans isomers), which would lead to distinct, albeit similar, NMR spectra. For this guide, we will consider the general connectivity, noting where stereochemistry would have the most significant impact.

Caption: Molecular structure of 1-Benzyl-4-methylpiperidin-3-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our predictions are based on established chemical shift ranges for analogous structural motifs.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration).

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification & Field Insights |

| Aromatic (C9-C13) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the phenyl ring typically resonate in this region. The signals may overlap into a complex multiplet.[1][2] |

| Benzylic (C7) | ~3.50 | Singlet (s) | 2H | The methylene protons of the benzyl group are adjacent to a nitrogen and a phenyl ring. Their signal will be a sharp singlet as there are no adjacent protons.[1][3] The exact shift can be sensitive to ring conformation. |

| Piperidine Ring (C2, C6, C3, C5) | 1.60 - 3.10 | Multiplets (m) | 7H | These protons exist in a complex, conformationally dynamic environment. Axial and equatorial protons will have different chemical shifts. Protons on C2 and C6, being adjacent to the benzyl nitrogen, will be the most downfield (~2.8-3.1 ppm). Protons on C3 and C5 will be further upfield. Extensive signal overlap is expected. |

| Amine (N15) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad and may not show coupling.[4] |

| Methyl (C14) | ~0.90 | Doublet (d) | 3H | The methyl group is attached to a methine (C4) on the piperidine ring, hence it will appear as a doublet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Carbon(s) | Predicted δ (ppm) | Justification & Field Insights |

| Aromatic (C8, ipso) | ~138 | The quaternary carbon of the phenyl ring attached to the methylene group. Its signal is often weaker. |

| Aromatic (C9-C13) | 127 - 129 | Aromatic carbons typically appear in this range. Expect 2-3 distinct signals depending on symmetry. |

| Benzylic (C7) | ~63 | This carbon is deshielded by both the adjacent nitrogen and the phenyl ring.[5] |

| Piperidine (C2, C6) | ~54-58 | These carbons are adjacent to the tertiary nitrogen and are significantly deshielded. Their chemical shifts are influenced by the N-substituent.[6] |

| Piperidine (C3, C5) | ~40-55 | The chemical shifts of these carbons are highly dependent on the stereochemistry and substitution pattern. C3, bearing the amine, will be further downfield than C5. |

| Piperidine (C4) | ~30-35 | The methine carbon holding the methyl group. |

| Methyl (C14) | ~15-20 | A typical upfield chemical shift for an aliphatic methyl group. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-Benzyl-4-methylpiperidin-3-amine for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7][8][9]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00).[7]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell) to a height of 4-5 cm.[7][10] Avoid any solid particulates.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, use a wider spectral width (~240 ppm) and acquire a proton-decoupled spectrum. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Identify peak multiplicities (singlet, doublet, triplet, etc.) and measure coupling constants (J-values) where applicable.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the functional groups within the molecule. The presence of N-H, C-H (aromatic and aliphatic), and C-N bonds will give rise to characteristic absorption bands.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification & Field Insights |

| 3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | As a primary amine (R-NH₂), two distinct bands are expected in this region. These are typically weaker and sharper than O-H stretches.[11][12][13] |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 2800 - 3000 | Aliphatic C-H Stretch | Strong | Stretching vibrations for sp³ C-H bonds in the piperidine ring, methyl, and benzylic methylene groups.[14] |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium | This bending vibration is characteristic of primary amines.[11][15] |

| 1450 - 1600 | C=C Aromatic Ring Stretch | Medium-Weak | Skeletal vibrations of the benzene ring typically produce a pair of sharp bands in this region. |

| 1020 - 1250 | C-N Stretch | Medium | The stretching vibration for the aliphatic amine C-N bonds will appear in this region.[11] |

| 690-770 | Aromatic C-H Out-of-Plane Bend | Strong | A strong band in this region is indicative of a monosubstituted benzene ring. |

Experimental Protocol: FT-IR Data Acquisition

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer's Attenuated Total Reflectance (ATR) crystal is clean. Wipe the crystal surface carefully with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.[16]

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to subtract the absorbance from ambient air (CO₂, H₂O) and the crystal itself.

-

-

Sample Analysis:

-

Place a small drop of the neat liquid 1-Benzyl-4-methylpiperidin-3-amine directly onto the center of the ATR crystal.[16][17]

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly by wiping away the sample and performing a final rinse with solvent.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial structural information. Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.

Predicted EI Mass Spectrum

-

Molecular Weight: C₁₄H₂₂N₂ = 218.34 g/mol

-

Molecular Ion (M⁺∙): A peak at m/z = 218 is expected. Due to the "Nitrogen Rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.[18] The intensity may be weak due to extensive fragmentation.

Predicted Fragmentation Pathway

The fragmentation will be dominated by cleavages that form stable ions. The primary pathways for N-benzylpiperidine derivatives are α-cleavage and the formation of the highly stable tropylium ion.

Caption: Predicted major fragmentation pathways for 1-Benzyl-4-methylpiperidin-3-amine in EI-MS.

| m/z | Predicted Fragment | Justification & Field Insights |

| 218 | [C₁₄H₂₂N₂]⁺∙ | Molecular Ion (M⁺∙) . |

| 203 | [M - CH₃]⁺ | Loss of the methyl group from C4 via radical cleavage. |

| 91 | [C₇H₇]⁺ | Base Peak . Cleavage of the benzylic C-N bond is highly favorable. The resulting benzyl cation [C₆H₅CH₂]⁺ rearranges to the extremely stable, aromatic tropylium ion.[19] This is often the most intense peak in the spectrum of benzyl-containing compounds. |

| 127 | [M - C₇H₇]⁺ | α-cleavage resulting in the loss of the benzyl radical to leave the charged piperidine fragment.[20] |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a Gas Chromatograph (GC-MS). For GC-MS, an appropriate column (e.g., DB-5) and temperature program must be developed to ensure the compound elutes as a sharp peak without decomposition.

-

-

Ionization:

-

Mass Analysis & Detection:

-

The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile for 1-Benzyl-4-methylpiperidin-3-amine. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (primary amine, aromatic ring), and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns, notably the formation of the tropylium ion at m/z 91. By following the detailed experimental protocols provided, researchers can empirically obtain and validate this data, ensuring the unambiguous structural confirmation required for advanced research and development applications.

References

-

University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Microbe Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

- Wang, C., et al. (2007). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Typical Proton NMR Chemical Shifts. [Link]

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

M. Balogh, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 623. [Link]

-

AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. [Link]

-

Shimadzu Corporation. (n.d.). Ionization Modes: EI. [Link]

-

Virginia Tech, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 23. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-amine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Benzyl-4-methylpiperidin-3-amine, a key chemical intermediate in pharmaceutical development. We will delve into its nomenclature, stereochemistry, synthetic pathways, chemical and physical properties, and its significant role in the synthesis of advanced therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the practical application and handling of this versatile molecule.

Nomenclature and Chemical Identity

1-Benzyl-4-methylpiperidin-3-amine is a substituted piperidine derivative. The complexity of its stereochemistry gives rise to various isomers, each with a unique Chemical Abstracts Service (CAS) number. It is crucial for researchers to distinguish between the racemic mixture and its specific enantiomers, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single stereoisomer.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Description |

| 1-Benzyl-4-methylpiperidin-3-amine | 1039738-27-6 | C₁₃H₂₀N₂ | 204.32 | Racemic mixture of the cis and trans isomers.[1][2][3][4][5][6] |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 | C₁₄H₂₂N₂ | 218.34 | The specific (3R,4R)-enantiomer, a key intermediate for Tofacitinib.[3][7][8][9][10][11] |

| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1354621-59-2 | C₁₄H₂₂N₂ | 218.34 | The (3S,4S)-enantiomer of the N-methylated derivative.[12] |

| cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride | 477600-68-3 | C₁₄H₂₄Cl₂N₂ | 291.26 | The dihydrochloride salt of the cis-isomer, often specified as the (3R,4R)-enantiomer.[][14][15][16][17] |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride | 1062580-52-2 | C₁₄H₂₄Cl₂N₂ | 291.26 | The dihydrochloride salt of the (3R,4R)-enantiomer.[18][19][20][21][22] |

IUPAC Name: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[22]

Synonyms:

-

3-Piperidinamine, 4-methyl-1-(phenylmethyl)-

-

4-Methyl-1-(phenylmethyl)-3-piperidinamine

-

(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine

-

cis-N-benzyl-3-methylamino-4-methylpiperidine

Significance in Pharmaceutical Synthesis

The primary driver for the extensive research and process development surrounding 1-Benzyl-4-methylpiperidin-3-amine is its role as a pivotal intermediate in the synthesis of Tofacitinib.[23][24] Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis.[][15] The therapeutic efficacy of Tofacitinib is attributed to the specific (3R,4R) stereochemistry of the piperidine ring, making the stereoselective synthesis of this intermediate a critical aspect of the overall manufacturing process.

Synthetic Methodologies

Several synthetic routes to obtain (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine have been developed, often starting from readily available pyridine derivatives. A common and illustrative pathway begins with 3-amino-4-methylpyridine. The following sections detail a representative synthetic workflow, explaining the rationale behind the chosen reactions and reagents.

General Synthetic Workflow

The synthesis can be logically broken down into several key transformations: protection of the amino group, quaternization of the pyridine nitrogen, reduction of the pyridine ring, and finally, chiral resolution to isolate the desired enantiomer.

Caption: General synthetic workflow for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Detailed Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of racemic 1-Benzyl-4-methylpiperidin-3-amine, which can then be subjected to chiral resolution.

Step 1: N-acylation of 3-Amino-4-methylpyridine This initial step protects the exocyclic amine, preventing it from interfering with the subsequent quaternization of the pyridine nitrogen.

-

Procedure: To a solution of 3-amino-4-methylpyridine in an appropriate solvent (e.g., tetrahydrofuran), a suitable acylating agent such as dimethyl carbonate is added in the presence of a base like potassium tert-butoxide.[25] The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like TLC or HPLC.

Step 2: Quaternization of the Pyridine Nitrogen This step introduces the benzyl group, which is retained in the final product.

-

Procedure: The N-acylated intermediate is dissolved in a solvent like toluene, and benzyl bromide is added. The mixture is heated to facilitate the quaternization reaction, resulting in the formation of the corresponding pyridinium bromide salt.[25]

Step 3: Partial Reduction of the Pyridinium Salt The reduction of the pyridinium ring to a tetrahydropyridine is a critical step. Sodium borohydride is a commonly used reducing agent for this transformation due to its selectivity and milder nature compared to reagents like lithium aluminum hydride.[7][25]

-

Procedure: The pyridinium salt is dissolved in a protic solvent such as methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., below 30°C) to manage the exothermic reaction.[7] The reaction is stirred for an extended period (e.g., 16 hours) to ensure complete conversion.[7]

Step 4: Hydrolysis to the Piperidone Acidic hydrolysis of the enamine functionality in the tetrahydropyridine intermediate, along with the removal of the N-acyl protecting group, yields the key ketone intermediate, 1-benzyl-4-methylpiperidin-3-one.[25]

-

Procedure: The tetrahydropyridine intermediate is treated with an acid (e.g., hydrochloric acid) and heated. The progress of the hydrolysis is monitored until the starting material is consumed.

Step 5: Reductive Amination This step introduces the methylamino group at the 3-position of the piperidine ring.

-

Procedure: 1-Benzyl-4-methylpiperidin-3-one is reacted with methanolic methylamine in the presence of a Lewis acid such as titanium(IV) isopropoxide, which facilitates the formation of the intermediate imine/enamine.[25] A reducing agent, such as sodium triacetoxyborohydride, is then introduced to reduce the imine to the desired amine.[25]

Chiral Resolution

The final and most crucial step for obtaining the desired (3R,4R)-enantiomer is the chiral resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Caption: Chiral resolution of racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine.

-

Procedure: The racemic amine is dissolved in a suitable solvent mixture. A chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid, is added.[25] Due to the different spatial arrangements, the two resulting diastereomeric salts will have different physical properties, most notably solubility. Through careful control of temperature and solvent composition, one diastereomer will preferentially crystallize out of solution. The solid is then isolated by filtration, and the free amine is liberated by treatment with a base.

Physicochemical and Spectroscopic Data

Accurate characterization of 1-Benzyl-4-methylpiperidin-3-amine and its derivatives is essential for quality control and regulatory purposes.

| Property | Value | CAS Number |

| Appearance | White to off-white powder/solid | 477600-68-3 |

| Melting Point | 249-251 °C | 477600-68-3[16][18] |

| Boiling Point (Predicted) | 302.6 ± 35.0 °C | 477600-70-7[8] |

| Density (Predicted) | 1.00 ± 0.1 g/cm³ | 477600-70-7[8] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | 477600-70-7[8] |

Spectroscopic Data: While specific peak assignments require access to the raw spectral data, the following provides an overview of the expected spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the protons on the piperidine ring, and the methyl groups. The chemical shifts and coupling patterns of the piperidine protons would be complex due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl group, the piperidine ring, and the methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

For the isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate, a key intermediate in some synthetic routes, detailed characterization data including Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FT-IR) spectroscopy has been reported.[26]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzyl-4-methylpiperidin-3-amine and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Benzyl-4-methylpiperidin-3-amine, particularly its (3R,4R)-enantiomer, is a molecule of significant industrial importance due to its role in the synthesis of the immunosuppressant drug Tofacitinib. The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions and a crucial chiral resolution step to obtain the desired stereoisomer with high purity. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for researchers and developers working in the pharmaceutical industry. The methodologies described in this guide provide a solid foundation for the successful synthesis and application of this valuable chemical building block.

References

A comprehensive list of references is crucial for a technical guide of this nature, providing the reader with the ability to delve deeper into the primary literature. The following list consolidates the sources used to compile this document.

[Please note that a live, clickable reference list would be generated here based on the actual sources found and cited in a real-world application of this model.]

Sources

- 1. 1-Benzyl-4-Methylpiperidin-3-aMine | 1039738-27-6 [chemicalbook.com]

- 2. 1039738-27-6(1-Benzyl-4-methylpiperidin-3-amine) | Kuujia.com [kuujia.com]

- 3. 477600-70-7 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine AKSci W6439 [aksci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. Buy Online CAS Number 1039738-27-6 - TRC - 1-Benzyl-4-methyl-3-piperidinamine | LGC Standards [lgcstandards.com]

- 7. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 8. 477600-70-7 | CAS DataBase [m.chemicalbook.com]

- 9. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 [chemicalbook.com]

- 10. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine [cymitquimica.com]

- 11. :: (3R,4R)-1-Benzyl-N-methyl-4-methylpiperidin-3-amine | CAS No: 477600-70-7 | SVAK Life Sciences:: [svaklifesciences.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 14. CAS 477600-68-3: (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-p… [cymitquimica.com]

- 15. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | 477600-68-3 [chemicalbook.com]

- 16. CAS 477600-68-3 | 3H31-5-91 | MDL MFCD11044501 | cis-1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride | SynQuest Laboratories [synquestlabs.com]

- 17. angenechemical.com [angenechemical.com]

- 18. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1062580-52-2) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]

- 19. (3r 4r)-1-benzyl-n 4-dimethyl Piperidin-3-amine Dihydrochloride/tofacitinib Citrate Intermediates Cas 1062580-52-2 Boiling Point: 249i 251a at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 20. clearsynth.com [clearsynth.com]

- 21. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR spectrum [chemicalbook.com]

- 22. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 26. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Biological Activities of 1-Benzyl-4-methylpiperidin-3-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry, valued for its three-dimensional nature and structural flexibility.[1] Within this class, the 1-Benzyl-4-methylpiperidin-3-amine scaffold serves as a critical synthetic intermediate and a versatile backbone for the development of novel therapeutics. Its most prominent application is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, highlighting its significance in targeting complex signaling pathways.[2][3] This technical guide provides a comprehensive analysis of the synthesis, derivatization, and multifaceted biological activities of 1-Benzyl-4-methylpiperidin-3-amine derivatives. We will explore their potent anticancer, antimicrobial, and central nervous system (CNS) modulatory activities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in the field of drug discovery.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The Privileged Status of Piperidine Derivatives

The piperidine ring is classified as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of natural products, alkaloids, and approved pharmaceutical agents.[4][5] Its saturated, chair-like conformation allows for precise spatial orientation of substituents, which is critical for establishing high-affinity interactions with biological targets.[1] This structural feature, combined with the ability to modulate physicochemical properties like solubility and basicity, makes piperidine derivatives a highly valuable class of compounds for drug design.[5][6]

The 1-Benzyl-4-methylpiperidin-3-amine Core: A Key Synthetic Building Block

The 1-Benzyl-4-methylpiperidin-3-amine structure is a highly valuable synthon, particularly for its role as a key intermediate in the industrial-scale synthesis of Tofacitinib (Xeljanz®).[3][7] Tofacitinib is a first-in-class JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune disorders.[3] The stereochemistry of the 3-amino and 4-methyl groups on the piperidine ring is crucial for the drug's efficacy. The benzyl group serves not only as a directing group during synthesis but also as a common motif in bioactive molecules, often engaging in cation-π interactions with target proteins.[1] The exploration of derivatives from this core scaffold has unveiled a broad spectrum of additional biological activities, making it a fertile ground for further drug development.

Synthetic Strategies and Methodologies

The synthesis of the 1-Benzyl-4-methylpiperidin-3-amine core and its derivatives is a well-documented process, often starting from readily available pyridine precursors. The methodologies are designed to be efficient and scalable, addressing the industrial demand for these crucial intermediates.[2]

Synthesis of the Core Scaffold

A common and efficient industrial process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine involves a multi-step sequence starting from 3-Amino-4-methyl pyridine.[8] This process is designed to control the stereochemistry at the C3 and C4 positions, which is critical for the biological activity of the final products, such as Tofacitinib.

The general synthetic workflow is outlined below:

Diagram 1: General synthetic workflow for (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine.[8]

This pathway demonstrates a logical and field-proven approach. The initial N-acylation protects the amino group. Quaternization with a benzyl halide activates the pyridine ring for partial reduction by a mild reducing agent like sodium borohydride. Subsequent acid hydrolysis unmasks the ketone at the 3-position. A key step is the reductive amination, which introduces the methylamine moiety. Finally, chiral resolution using an agent like Di-p-toluoyl-L-tartaric acid (L-DTTA) isolates the desired (3R,4R) diastereomer.[8][9]

Biological Activities and Structure-Activity Relationships (SAR)

While the primary application of the core scaffold is in JAK inhibition, derivatization of the 3-amino group and modification of the benzyl ring have unlocked a diverse range of pharmacological activities.

Diagram 2: The diverse biological activity spectrum of 1-Benzyl-4-methylpiperidin-3-amine derivatives.

Janus Kinase (JAK) Inhibition: The Tofacitinib Paradigm

The (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine moiety is a quintessential component of Tofacitinib.[3] In the final drug, the piperidine nitrogen is acylated, and the 3-methylamino group is attached to a pyrrolo[2,3-d]pyrimidine core. This entire assembly fits into the ATP-binding pocket of Janus kinases, disrupting the signaling cascade of pro-inflammatory cytokines. The stereospecific arrangement of the methyl and amino groups on the piperidine ring is critical for optimal binding and inhibitory activity.

Anticancer and Antimitotic Activity

Derivatives of the N-benzyl piperidine scaffold have demonstrated significant potential as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest.[10][11] The cytotoxic potential of these compounds is often evaluated across a panel of human cancer cell lines.

For instance, studies on structurally related N-benzyl piperidin-4-one oximes have shown potent antimitotic activity.[10] Furthermore, incorporating the benzyl-piperidine motif into other heterocyclic systems, such as pyrimidines, has yielded compounds with significant growth inhibitory effects.[12]

Table 1: Representative Anticancer Activity of Piperidine Derivatives

| Derivative Class | Cancer Cell Line | Cell Type | Activity (GI₅₀ / IC₅₀) | Reference |

|---|---|---|---|---|

| DTPEP (Piperidine Derivative) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 µM | [4][11] |

| DTPEP (Piperidine Derivative) | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 µM | [4][11] |

| N-Benzylbenzimidazole Pyrimidine | MDA-MB-231 | Breast | 39.6 µM (GI₅₀) | [12] |

| Functionalized Piperidines | PC-3 | Prostate | Highly Sensitive | [10] |

| Functionalized Piperidines | HT29 | Colon | Sensitive | [10] |

Note: GI₅₀ is the concentration for 50% growth inhibition; IC₅₀ is the concentration for 50% inhibitory capacity. Data is illustrative of the potential of the broader piperidine class.

Antimicrobial and Antifungal Activity

Piperidine derivatives are widely recognized for their antimicrobial properties.[5][13] The mechanism is often attributed to the ability of the cationic nitrogen center to interact with and disrupt the integrity of microbial cell membranes. The lipophilicity conferred by the benzyl group can enhance this activity by facilitating passage through the lipid-rich cell wall of bacteria and fungi. Screening of novel piperidine derivatives is frequently conducted against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[13][14]

Central Nervous System (CNS) Modulation

The N-benzyl piperidine scaffold is also present in compounds targeting the CNS. A notable example is its incorporation into potent and selective acetylcholinesterase (AChE) inhibitors, which are a therapeutic strategy for Alzheimer's disease.[15][16] By modifying the core, for example by introducing a phthalimidoethyl group at the 4-position of the piperidine ring, researchers have developed compounds with nanomolar inhibitory concentrations against AChE.[15] This demonstrates that the 1-benzylpiperidine unit can serve as an effective scaffold for orienting pharmacophores toward the active site of neurological targets.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are described as self-validating systems, including necessary controls and clear, actionable steps.

Protocol: Synthesis via Reductive Amination

This protocol details the conversion of 1-Benzyl-4-methylpiperidin-3-one to its corresponding N-methylamine derivative, a crucial step in many synthetic pathways.[8]

Objective: To synthesize (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.

Materials:

-

1-Benzyl-4-methylpiperidin-3-one

-

Methanolic methylamine solution

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in anhydrous methanol.

-

Imine Formation: Add methanolic methylamine (2.0 eq) to the solution, followed by the dropwise addition of Titanium(IV) isopropoxide (1.2 eq) at room temperature. The use of Ti(OiPr)₄ acts as a Lewis acid and dehydrating agent, efficiently driving the formation of the intermediate imine.

-

Stirring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence. NaBH₄ is a mild reducing agent that selectively reduces the imine to the secondary amine.

-

Quenching: After the reduction is complete (as monitored by TLC), slowly quench the reaction by adding saturated sodium bicarbonate solution until the gas evolution ceases.

-

Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.

Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

This is a standard, cost-effective method for primary screening of synthetic compounds for antibacterial activity.[14][17]

Objective: To evaluate the antibacterial activity of synthesized derivatives against test organisms.

Materials:

-

Synthesized piperidine derivatives (dissolved in DMSO, e.g., 1 mg/mL stock)

-

Positive control (e.g., Ciprofloxacin, 1 mg/mL)

-

Negative control (DMSO)

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator (37 °C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.

-

Well Creation: Use a sterile cork borer to punch uniform wells (6 mm) into the agar.

-

Sample Loading: Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution, the positive control, and the negative control into separate wells. Ensure each well is clearly labeled.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity. The negative control (DMSO) should show no zone of inhibition, validating that the solvent has no activity. The positive control provides a benchmark for potency.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation, making it ideal for screening potential anticancer agents.[4]

Objective: To determine the concentration of a derivative that inhibits cancer cell growth by 50% (GI₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized derivatives (serial dilutions)

-

Positive control (e.g., Doxorubicin)

-